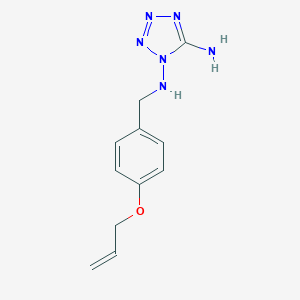![molecular formula C16H25NO2 B283499 N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine](/img/structure/B283499.png)
N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine, also known as AEBP1, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective inhibitor of the protein AEBP1, which plays a key role in the regulation of adipogenesis and inflammation. AEBP1 has been linked to several diseases, including obesity, diabetes, and cancer, making it a promising target for drug development.
Wirkmechanismus
The mechanism of action of N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine involves the inhibition of the protein's ability to bind to DNA and regulate gene expression. This leads to a decrease in the expression of genes involved in adipogenesis and inflammation, resulting in the observed effects on cell differentiation and inflammation.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine inhibits the differentiation of preadipocytes into mature adipocytes, which is a key step in the development of obesity. Additionally, N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine has been found to regulate the expression of several genes involved in inflammation, suggesting that it may have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine in scientific research is its selectivity for the N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine protein, which reduces the potential for off-target effects. Additionally, N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine has been shown to have potent effects on adipogenesis and inflammation, making it a useful tool for studying these processes. However, the synthesis of N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine is complex and requires specialized equipment and expertise, which may limit its use in some labs.
Zukünftige Richtungen
There are several potential future directions for the study of N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine. One area of interest is the development of N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine inhibitors as potential therapeutics for obesity and related metabolic disorders. Additionally, further research is needed to fully understand the role of N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine in inflammation and its potential as a target for the treatment of inflammatory diseases. Finally, the development of more efficient and cost-effective methods for synthesizing N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine could increase its availability for scientific research.
Synthesemethoden
The synthesis of N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine involves a multi-step process that begins with the reaction of 4-(allyloxy)-3-ethoxybenzaldehyde with butylamine in the presence of a catalyst. The resulting product is then purified through several rounds of chromatography to obtain the final compound. The synthesis of N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to inhibit the differentiation of adipocytes, which could be useful in the treatment of obesity and related metabolic disorders. Additionally, N-[4-(allyloxy)-3-ethoxybenzyl]-N-butylamine has been found to play a role in the regulation of inflammation, making it a potential target for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Eigenschaften
Molekularformel |
C16H25NO2 |
|---|---|
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C16H25NO2/c1-4-7-10-17-13-14-8-9-15(19-11-5-2)16(12-14)18-6-3/h5,8-9,12,17H,2,4,6-7,10-11,13H2,1,3H3 |
InChI-Schlüssel |
PKLHRKZKKXXFOS-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC(=C(C=C1)OCC=C)OCC |
Kanonische SMILES |
CCCCNCC1=CC(=C(C=C1)OCC=C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283416.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(3,4-dichlorophenyl)amine](/img/structure/B283417.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine](/img/structure/B283419.png)
![(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine](/img/structure/B283422.png)
![N-benzyl-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B283426.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-cyclohexylamine](/img/structure/B283427.png)
![5-{[4-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B283430.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(3-chloro-4-fluorophenyl)amine](/img/structure/B283431.png)

![N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine](/img/structure/B283436.png)
![N~1~-[2-(allyloxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283437.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine](/img/structure/B283438.png)
![N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283439.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide](/img/structure/B283442.png)